A Technical Guide to the Physical Properties of 1-Amino-2-(isopropylsulphonyl)benzene
A Technical Guide to the Physical Properties of 1-Amino-2-(isopropylsulphonyl)benzene
Abstract: This document provides a comprehensive technical overview of the physical and spectroscopic properties of 1-Amino-2-(isopropylsulphonyl)benzene (CAS No. 76697-50-2). As a pivotal intermediate in the synthesis of advanced pharmaceutical agents, including potent anaplastic lymphoma kinase (ALK) inhibitors, a thorough understanding of its physicochemical characteristics is essential for researchers, process chemists, and formulation scientists.[1][2] This guide synthesizes available data with established analytical methodologies to serve as a practical reference for its application in drug discovery and development.
Core Chemical Identity
1-Amino-2-(isopropylsulphonyl)benzene, also known as 2-(isopropylsulfonyl)aniline, is an aromatic sulfone derivative.[3][4] The molecule's architecture, featuring a primary amine and a bulky, strongly electron-withdrawing isopropylsulfonyl group ortho to each other on a benzene ring, dictates its unique chemical behavior and physical properties. This substitution pattern is critical to its function as a synthetic building block.
Caption: 2D Structure of 1-Amino-2-(isopropylsulphonyl)benzene.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Primary Name | 1-Amino-2-(isopropylsulphonyl)benzene[1] |
| Synonyms | 2-(isopropylsulfonyl)aniline, 2-Aminophenyl Isopropyl Sulfone[2][5] |
| CAS Number | 76697-50-2[1][2][5][6] |
| Molecular Formula | C₉H₁₃NO₂S[1][2][5][7][8] |
| Molecular Weight | 199.27 g/mol [1][2][5][8][9] |
| InChIKey | GMLAMRMKROYXNZ-UHFFFAOYSA-N[1][4][5] |
| SMILES | CC(C)S(=O)(=O)C1=CC=CC=C1N[8] |
Physicochemical Properties: Data and Implications
The physical properties of an active pharmaceutical ingredient (API) intermediate are critical determinants of its handling, reactivity, purification, and formulation potential.
Table 2: Summary of Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid, Beige | [1][8] |
| Melting Point | 83.0 to 87.0 °C | [1][2][5][7] |
| Boiling Point | 381.1 ± 34.0 °C (Predicted) | [1][7] |
| Density | 1.194 ± 0.06 g/cm³ (Predicted) | [1][7] |
| pKa (Predicted) | -0.79 ± 0.10 | [1][2] |
| Flash Point | 184.3 °C | [2][5] |
| XLogP3 | 1.7 | [5] |
| Topological Polar Surface Area | 68.5 Ų |[5][10] |
Thermal Properties
-
Melting Point (83.0 - 87.0 °C): The defined melting range indicates the compound is a crystalline solid at room temperature.[1][2][5][7] This property is a primary indicator of purity; a broad or depressed melting range would suggest the presence of impurities. From a process chemistry perspective, this melting point allows for easy handling as a solid and suggests that recrystallization is a viable and effective purification strategy.
-
Boiling Point (~381 °C, Predicted): The high predicted boiling point is characteristic of a molecule with a significant molecular weight and strong intermolecular forces (hydrogen bonding from the amine, dipole-dipole interactions from the sulfone).[1][2][7] This value suggests that purification by distillation would require high vacuum to prevent thermal decomposition, making it a less practical choice than recrystallization.
Acidity and Lipophilicity (pKa and LogP)
-
pKa (-0.79, Predicted): This value is perhaps the most functionally significant physical property for drug development.[1][2] A pKa of -0.79 for the conjugate acid (Ar-NH₃⁺) indicates that the amino group is exceptionally non-basic.
-
Causality: The profound electron-withdrawing effect of the adjacent isopropylsulfonyl group via both induction and resonance delocalizes the lone pair of electrons on the nitrogen atom, drastically reducing its ability to accept a proton.
-
Implication: For drug development professionals, this means that 1-Amino-2-(isopropylsulphonyl)benzene will be neutral over the entire physiological pH range. Attempts to form simple acid addition salts for solubility enhancement will be unsuccessful. Its solubility will therefore be largely pH-independent, a critical factor for predicting its behavior in gastrointestinal transit.
-
-
XLogP3 (1.7): This value suggests moderate lipophilicity.[5] It exists in a favorable range for many small molecule drugs, balancing aqueous solubility with the ability to cross lipid membranes. This parameter is a key input for computational ADME (Absorption, Distribution, Metabolism, and Excretion) models.
Solubility
While specific solubility data is not widely published, the molecular structure allows for a qualitative prediction. The presence of the polar amine and sulfone groups should impart some aqueous solubility, but the dominant aromatic ring and isopropyl group suggest that solubility in water will be limited. High solubility is expected in polar organic solvents like DMSO, DMF, and alcohols.
Expert Insight: Accurately quantifying solubility is non-negotiable in preclinical development. The shake-flask method remains the gold standard for its reliability. The choice of buffer (e.g., Phosphate-Buffered Saline at pH 7.4) is critical to simulate physiological conditions, even for a compound with a predicted pKa that suggests pH-independent solubility, as this validates the assumption experimentally.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of each batch. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons (δ 6.5-8.0 ppm): Expect four signals in the aromatic region, exhibiting complex splitting patterns (doublets, triplets of doublets) due to ortho, meta, and para coupling. The proton ortho to the sulfonyl group will be the most downfield shifted due to its strong deshielding effect.
-
Amine Protons (δ ~4.0-5.0 ppm): A broad singlet corresponding to the two NH₂ protons. The chemical shift can vary with concentration and solvent.
-
Isopropyl Methine (δ ~3.2-3.5 ppm): A septet (or multiplet) for the single CH proton, coupled to the six methyl protons.
-
Isopropyl Methyls (δ ~1.2 ppm): A doublet for the six equivalent CH₃ protons, coupled to the methine proton.
-
-
¹³C NMR:
-
Aromatic Carbons (δ 115-150 ppm): Expect six distinct signals. The carbon atom attached to the sulfonyl group (C2) will be significantly downfield, while the carbon attached to the amino group (C1) will also be influenced.
-
Isopropyl Carbons (δ ~55 ppm and ~15 ppm): One signal for the methine carbon and one for the two equivalent methyl carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the key functional groups.
-
N-H Stretching (3300-3500 cm⁻¹): Two distinct, sharp-to-medium bands are expected, characteristic of a primary amine (symmetric and asymmetric stretches).[11][12]
-
C-H Stretching (2850-3100 cm⁻¹): Signals above 3000 cm⁻¹ correspond to aromatic C-H bonds, while those below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the isopropyl group.[13]
-
S=O Stretching (1300-1350 cm⁻¹ and 1140-1160 cm⁻¹): Two strong, sharp absorption bands characteristic of the sulfone group (asymmetric and symmetric stretches). These are often the most prominent peaks in the spectrum.
-
C=C Stretching (1450-1600 cm⁻¹): Several medium-to-sharp bands indicating the aromatic ring.
Experimental Methodologies
The following protocols are standardized procedures for verifying the physicochemical properties of new batches of 1-Amino-2-(isopropylsulphonyl)benzene.
Protocol 1: Solubility Determination via Shake-Flask Method
This protocol establishes the equilibrium solubility and is considered a self-validating system when run with appropriate controls.
-
Preparation: Add an excess amount of the compound (e.g., 5-10 mg, accurately weighed) to a known volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol) in a glass vial.
-
Equilibration: Seal the vials and agitate at a constant temperature (25 °C or 37 °C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial for confirming saturation.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully remove an aliquot of the supernatant and dilute it with the mobile phase to be used for analysis to bring the concentration into the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard calibration curve prepared from the same compound.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or µg/mL.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol 2: Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it will not exchange with the amine protons, allowing for their observation.
-
¹H and ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard parameters for ¹H (16-32 scans) and ¹³C (1024 or more scans) should be sufficient.
-
IR Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
IR Spectrum Acquisition: Obtain the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Storage and Handling
To maintain the integrity of 1-Amino-2-(isopropylsulphonyl)benzene, the following storage and handling procedures are recommended.
-
Storage Conditions: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][8] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation of the amino group.[1][2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]
-
Safety: The compound is classified as an irritant (Hazard Code: Xi).[1][2] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn during handling.[8][14] All manipulations should be performed in a well-ventilated fume hood.
References
-
1-Amino-2-(isopropylsulphonyl) benzene. ChemBK. [Link]
-
Cas 76697-50-2, 1-AMINO-2-(ISOPROPYLSULPHONYL)BENZENE. lookchem. [Link]
-
1-Amino-2-(Isopropylsulfonyl)Benzene. Ccount Chem. [Link]
-
76697-50-2 | 1-Amino-2-(isopropylsulphonyl)benzene. Capot Chemical. [Link]
-
Spectroscopy Infrared Spectra. University of Colorado Boulder. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
infrared spectrum of propan-2-amine (2-aminopropane). Doc Brown's Chemistry. [Link]
Sources
- 1. 1-AMINO-2-(ISOPROPYLSULPHONYL)BENZENE CAS#: 76697-50-2 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-Amino-2-(isopropylsulphonyl)benzene | 76697-50-2 | Benchchem [benchchem.com]
- 4. 1-Amino-2-(isopropylsulphonyl)benzene | 76697-50-2 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 76697-50-2 | 1-Amino-2-(isopropylsulphonyl)benzene - Capot Chemical [capotchem.com]
- 7. chembk.com [chembk.com]
- 8. ccount-chem.com [ccount-chem.com]
- 9. cphi-online.com [cphi-online.com]
- 10. guidechem.com [guidechem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 14. fishersci.com [fishersci.com]
